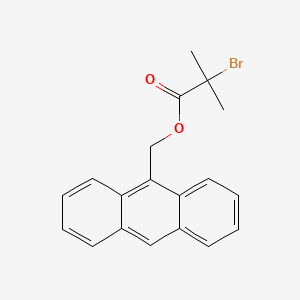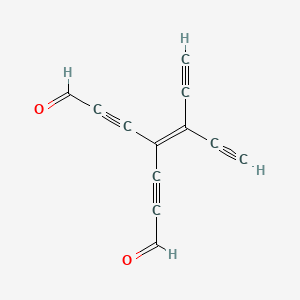![molecular formula C9H12N2O2S2 B14233772 Ethyl 2-[(1H-pyrazole-1-carbothioyl)sulfanyl]propanoate CAS No. 428865-26-3](/img/structure/B14233772.png)
Ethyl 2-[(1H-pyrazole-1-carbothioyl)sulfanyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(1H-pyrazole-1-carbothioyl)sulfanyl]propanoate is a heterocyclic compound featuring a pyrazole ring, which is known for its significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(1H-pyrazole-1-carbothioyl)sulfanyl]propanoate typically involves the reaction of hydrazine hydrate with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with carbon disulfide and an alkyl halide under basic conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound often utilize a one-pot multicomponent catalytic synthesis. This approach is advantageous due to its high yield, wide range of substrates, simple procedure, and short reaction time .
Types of Reactions:
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions:
Oxidation: Bromine, oxygen, and catalysts like Ru3(CO)12.
Reduction: Hydrogen gas and metal catalysts.
Substitution: Various alkyl halides and bases.
Major Products: The major products formed from these reactions include various substituted pyrazoles and pyrazolines, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2-[(1H-pyrazole-1-carbothioyl)sulfanyl]propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-[(1H-pyrazole-1-carbothioyl)sulfanyl]propanoate involves its interaction with molecular targets such as enzymes. For instance, as a COX-2 inhibitor, it blocks the enzyme’s activity, thereby reducing the production of pro-inflammatory prostaglandins . The compound’s sulfur-containing moiety is crucial for its binding affinity and selectivity towards the target enzyme .
Comparison with Similar Compounds
Sulfur-Containing Pyrazoles: These compounds share a similar structure and biological activity.
Pyrazolines: Reduction products of pyrazoles, often used in similar applications.
Indazoles: Structurally related compounds with a wide range of biological activities.
Uniqueness: Ethyl 2-[(1H-pyrazole-1-carbothioyl)sulfanyl]propanoate is unique due to its specific combination of a pyrazole ring and a carbothioyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted drug design and other specialized applications .
Properties
CAS No. |
428865-26-3 |
|---|---|
Molecular Formula |
C9H12N2O2S2 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
ethyl 2-(pyrazole-1-carbothioylsulfanyl)propanoate |
InChI |
InChI=1S/C9H12N2O2S2/c1-3-13-8(12)7(2)15-9(14)11-6-4-5-10-11/h4-7H,3H2,1-2H3 |
InChI Key |
ZKZNRIRRFYWHOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)SC(=S)N1C=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


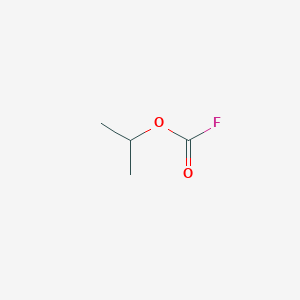

![1-[Phenyl(2,4,6-trimethylbenzoyl)phosphoryl]prop-2-en-1-one](/img/structure/B14233708.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;butanedioic acid](/img/structure/B14233714.png)
![[2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate](/img/structure/B14233728.png)
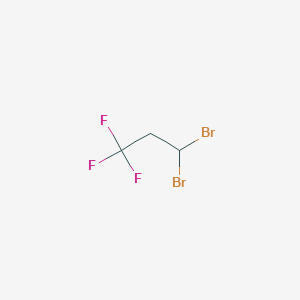
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-(benzoyloxy)-, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14233731.png)
![8,8-Difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine](/img/structure/B14233738.png)
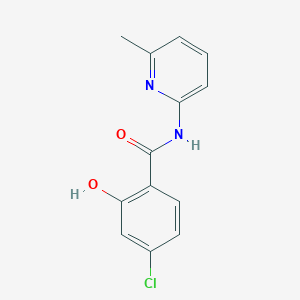
![1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane](/img/structure/B14233743.png)
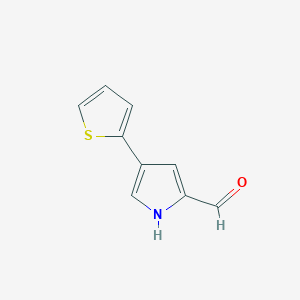
![2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane](/img/structure/B14233753.png)
